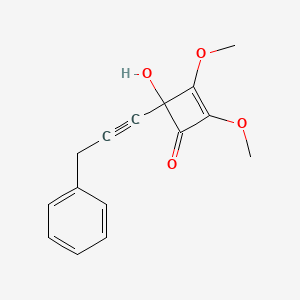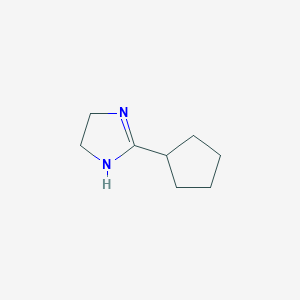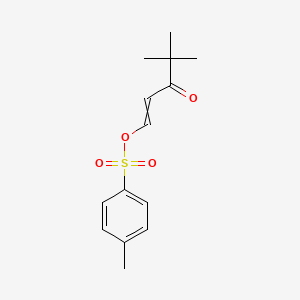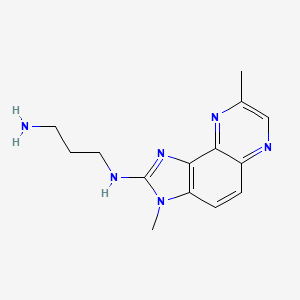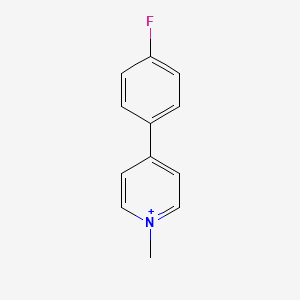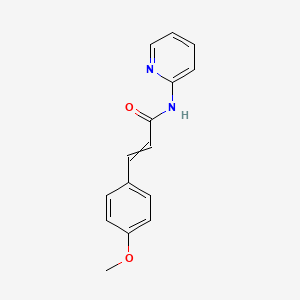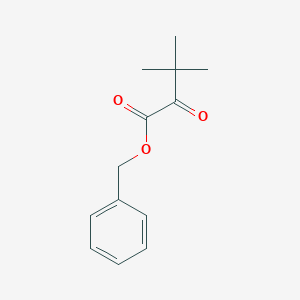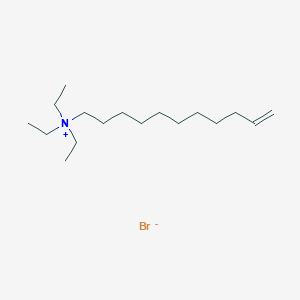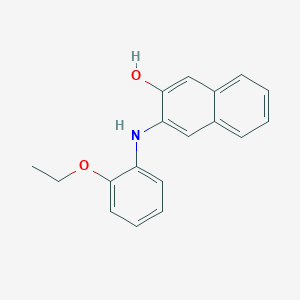
3-(2-Ethoxyanilino)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyanilino)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring system substituted with an ethoxyanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyanilino)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with 2-ethoxyaniline. One common method is the diazonium coupling reaction, where naphthalen-2-ol is first converted to its diazonium salt, which then reacts with 2-ethoxyaniline under controlled conditions . The reaction is usually carried out in an alkaline medium to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazonium coupling reactions, where the reactants are mixed in large reactors under controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyanilino)naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
3-(2-Ethoxyanilino)naphthalen-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyanilino)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol:
1-Naphthol: Another isomer of naphthol, differing in the position of the hydroxyl group on the naphthalene ring.
Azo Dyes: Compounds derived from naphthalen-2-ol through diazonium coupling reactions.
Uniqueness
3-(2-Ethoxyanilino)naphthalen-2-ol is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other naphthol derivatives may not be as effective .
Propriétés
Numéro CAS |
116058-29-8 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
3-(2-ethoxyanilino)naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18-10-6-5-9-15(18)19-16-11-13-7-3-4-8-14(13)12-17(16)20/h3-12,19-20H,2H2,1H3 |
Clé InChI |
BZGHJSXYXGACDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC2=CC3=CC=CC=C3C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
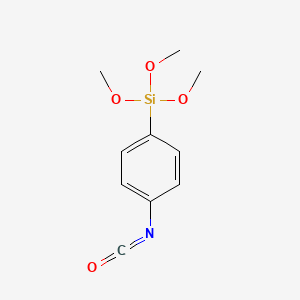
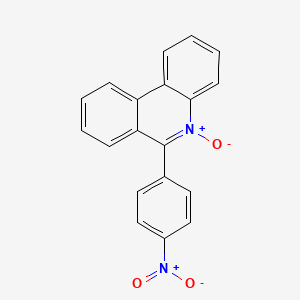
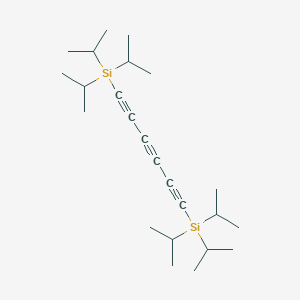
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
